![molecular formula C19H26N4O3S B2507849 tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1251581-70-0](/img/structure/B2507849.png)
tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to understanding the broader class of compounds to which the target molecule belongs. These derivatives are often intermediates in the synthesis of biologically active compounds, including anticancer drugs and other pharmaceutical agents .
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this class of compounds . The molecular structure is crucial for understanding the compound's potential interactions and biological activity.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . These reactions are indicative of the chemical versatility and reactivity of the tert-butyl piperidine-1-carboxylate scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of these compounds can provide insights into their packing, hydrogen bonding, and potential for forming polymorphs. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed weak C-H···O intermolecular interactions and aromatic π-π stacking interactions, which contribute to the compound's three-dimensional architecture . These properties are essential for the compound's behavior in biological systems and its formulation as a pharmaceutical agent.
科学的研究の応用
Synthesis of Biologically Active Compounds
- The compound has been identified as a crucial intermediate in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. It was synthesized through a three-step process from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Intermediate for Anticancer Drugs
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method was established, with a total yield of up to 71.4% (Zhang et al., 2018).
Biological Evaluation
- Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and its structure confirmed via spectroscopic methods. This compound exhibited poor antibacterial and moderate anthelmintic activity in in vitro screenings (Sanjeevarayappa et al., 2015).
Inhibition of Mycobacterium Tuberculosis
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for inhibiting Mycobacterium tuberculosis. Among them, one compound showed promising activity against all tests, including a significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).
作用機序
Target of Action
The primary target of F3406-3500 is the Lymphocytic choriomeningitis virus (LCMV) . This compound exhibits strong anti-LCMV activity .
Mode of Action
F3406-3500 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading .
Biochemical Pathways
By blocking the fusion of the virus with the host cell membrane, F3406-3500 prevents the virus from releasing its genetic material into the host cell, thereby stopping the viral replication process .
Pharmacokinetics
It is known that the compound exhibits strong anti-lcmv activity without cell toxicity This suggests that the compound may have good bioavailability and is able to reach its target effectively
Result of Action
The result of F3406-3500’s action is the inhibition of LCMV multiplication . By blocking the entry of the virus into host cells, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the host organism .
Action Environment
The action of F3406-3500 is influenced by the pH of the endosome compartment of the host cell . The compound interferes with the pH-dependent fusion process, suggesting that changes in the endosomal pH could potentially affect the efficacy of the compound.
特性
IUPAC Name |
tert-butyl 4-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-15(27-17(20-13)22-9-5-6-10-22)16(24)21-14-7-11-23(12-8-14)18(25)26-19(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZADAKLLCSBGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。